molecular formula C16H18ClNO3S2 B6561917 5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide CAS No. 1091173-80-6

5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B6561917
CAS No.: 1091173-80-6
M. Wt: 371.9 g/mol
InChI Key: OOZUMNHFWSWOAI-UHFFFAOYSA-N
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Description

“5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide” is a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . It is a new class of antithrombotic agents with good oral bioavailability . It is also known as Rivaroxaban .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the key components of the process involves the synthesis of 4-(4-aminophenyl)-3-morpholinone using easily available inexpensive nitro aniline . The reaction mass of the compound was identified by LC–MS .


Molecular Structure Analysis

The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Chemical Reactions Analysis

The compound is a result of a series of chemical reactions. Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach is reported . Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .


Physical and Chemical Properties Analysis

The compound is a polymorphic form of Rivaroxaban . It is a low molecular weight, orally administrable anticoagulant drug .

Future Directions

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . It represents a new class of antithrombotic agents with good oral bioavailability .

Properties

IUPAC Name

5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S2/c17-14-6-7-15(22-14)23(19,20)18-12-16(8-10-21-11-9-16)13-4-2-1-3-5-13/h1-7,18H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZUMNHFWSWOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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